Nitric acid;oxozirconium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

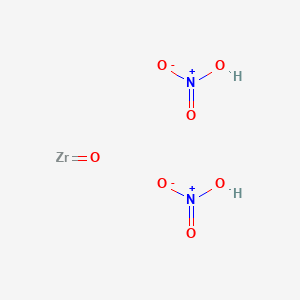

Nitric acid;oxozirconium is a compound with the molecular formula H2N2O7Zr . It is a combination of nitric acid and oxozirconium .

Synthesis Analysis

The synthesis of nitric acid is an important industrial process that typically requires multiple energy-intensive steps, including the synthesis and subsequent oxidation of ammonia . Direct conversion of air to nitric acid under ambient conditions has been reported . The synthesis of zirconium compounds, including oxozirconium, has been studied extensively .

Molecular Structure Analysis

The molecular structure of Nitric acid;oxozirconium is complex. The molecular formula is H2N2O7Zr . The InChI representation of the molecule is InChI=1S/2HNO3.O.Zr/c22-1(3)4;;/h2(H,2,3,4);; .

Chemical Reactions Analysis

Nitric acid is known to undergo various reactions. For instance, it has been reported that the oxidation of organic compounds with nitric acid can undergo a runaway hazardous reaction and explosion after the thermal–neutral induction period . Zirconium compounds, including oxozirconium, have unique physicochemical properties that account for their application in engineering and science .

Physical And Chemical Properties Analysis

Nitric acid;oxozirconium has a molecular weight of 233.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 149 Ų . Zirconium compounds have excellent physical and chemical properties .

Aplicaciones Científicas De Investigación

2. Antibacterial Applications: NO as an Innovative Approach

Scientific Field:

Microbiology and Biomedical Sciences

Application Summary:

NO is emerging as a promising approach for treating antibiotic-resistant bacteria and biofilm infections. Depending on concentration, NO can induce biofilm dispersal, increase bacterial susceptibility to antibiotics, and cause cell damage or death via reactive oxygen species.

Experimental Methods:

Outcomes:

These applications highlight NO’s versatility and potential impact across different scientific fields. Further research will continue to uncover novel uses and refine existing methods for harnessing NO’s benefits

Safety And Hazards

Direcciones Futuras

The multifaceted role of nitric oxide in physiology and pathology has garnered massive interest in developing strategies to deliver exogenous nitric oxide for the treatment of various regenerative and biomedical complexities . The accruing information has future potential for application within plant biotechnology and crop breeding, highlighting the importance of plant nitric oxide research .

Propiedades

IUPAC Name |

nitric acid;oxozirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVRJBAUJYZFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid;oxozirconium | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)